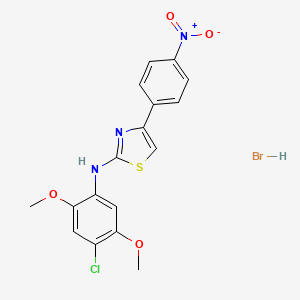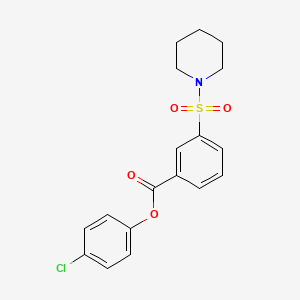
4-chlorophenyl 3-(1-piperidinylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorophenyl 3-(1-piperidinylsulfonyl)benzoate, commonly known as CPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. CPB has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and neuroprotection.
作用機序
CPB inhibits several enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can inhibit the growth of cancer cells. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve memory and learning.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, improve memory and learning, and protect against oxidative stress and inflammation. CPB has also been shown to have anti-inflammatory effects, which can be beneficial in several diseases, including arthritis and asthma.
実験室実験の利点と制限
CPB has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, CPB has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, CPB is a potent inhibitor of several enzymes, which can lead to off-target effects and potential toxicity.
将来の方向性
There are several future directions for the study of CPB. One direction is to investigate its potential use in combination with other drugs for cancer treatment. CPB has been shown to be effective as a single agent, but it may be even more effective when used in combination with other drugs. Another direction is to investigate its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. CPB has shown promising results in neuroprotection, and it may have potential as a treatment for these diseases. Additionally, further research is needed to fully understand the long-term effects of CPB on human health.
合成法
CPB can be synthesized by reacting 4-chlorobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-hydroxybenzoyl chloride to yield CPB. The synthesis of CPB has been extensively studied, and several modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
科学的研究の応用
CPB has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. CPB has also been investigated for its potential use in Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. CPB has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress and inflammation, which are implicated in several neurodegenerative diseases.
特性
IUPAC Name |
(4-chlorophenyl) 3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-7-9-16(10-8-15)24-18(21)14-5-4-6-17(13-14)25(22,23)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGJKHIQZNFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)
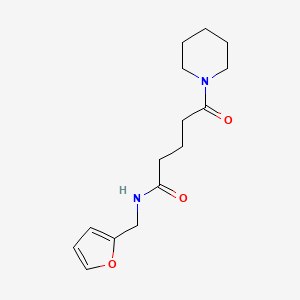
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)

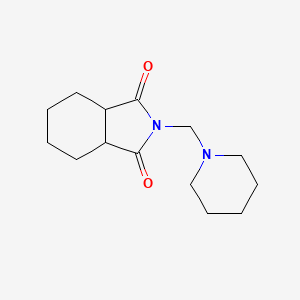
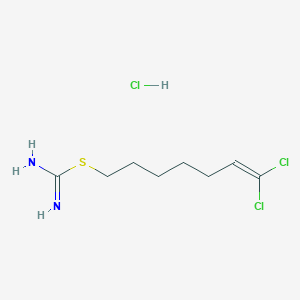
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
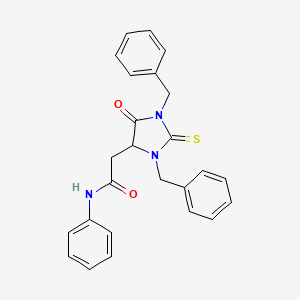
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
